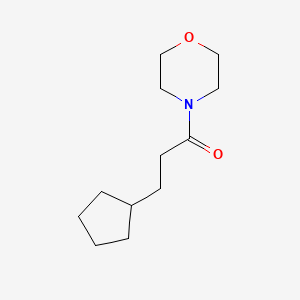
N-(4-methylcyclohexyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is an organic compound that belongs to the quinoxaline class of compounds.
Scientific Research Applications
N-(4-methylcyclohexyl)quinoxalin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, it has been shown to have anticonvulsant and antinociceptive effects.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)quinoxalin-2-amine is not fully understood. However, it has been shown to act on several neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. It has also been shown to modulate the activity of ion channels, particularly the NMDA receptor. These actions are thought to contribute to its neuroprotective and neuromodulatory effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)quinoxalin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are thought to contribute to neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylcyclohexyl)quinoxalin-2-amine in lab experiments is its relatively low toxicity. It has also been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-methylcyclohexyl)quinoxalin-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Additionally, it may have potential as an antidepressant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of N-(4-methylcyclohexyl)quinoxalin-2-amine involves the reaction of 4-methylcyclohex-2-enone with o-phenylenediamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The yield of the synthesis method is approximately 50%.
properties
IUPAC Name |
N-(4-methylcyclohexyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-6-8-12(9-7-11)17-15-10-16-13-4-2-3-5-14(13)18-15/h2-5,10-12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKIFRLWVQHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)quinoxalin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)

![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)




![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)

![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
